molecular formula C5H6F5NOTe B12062870 Pyridinium teflate CAS No. 40904-35-6

Pyridinium teflate

Cat. No.: B12062870
CAS No.: 40904-35-6
M. Wt: 318.7 g/mol
InChI Key: MGPSFNJAJSYBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium teflate: (CAS Number: 40904-35-6) is a pyridinium salt of OTeF5 . It consists of a pyridinium cation (C5H5N+ ) and a pentafluorooxotellurate(VI) anion (OTeF5- ). The compound is stable and serves as a starting material for the production of teflic acid, which is a very weakly coordinating ligand .

Preparation Methods

Synthetic Routes: The synthetic preparation of pyridinium teflate involves the reaction between pyridine and tellurium hexafluoride (TeF6 ). The reaction proceeds as follows:

C5H5N+TeF6Pyridinium teflate\text{C5H5N} + \text{TeF6} \rightarrow \text{this compound} C5H5N+TeF6→Pyridinium teflate

Industrial Production: this compound can be produced on a larger scale using vacuum line techniques. These methods ensure the purity and stability of the compound.

Chemical Reactions Analysis

Reactivity: Pyridinium teflate can participate in various chemical reactions, including:

  • Oxidation : It can undergo oxidation reactions.
  • Reduction : Reduction reactions are also possible.
  • Substitution : Substitution reactions with other nucleophiles occur.
Common Reagents and Conditions:
  • Oxidation : Oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction : Reducing agents like hydrides (e.g., lithium aluminum hydride).
  • Substitution : Nucleophiles (e.g., alkoxides, halides).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxide derivatives, while reduction could lead to reduced pyridinium species.

Scientific Research Applications

Pyridinium teflate finds applications in various scientific fields:

  • Chemistry : As a ligand in coordination chemistry due to its weak coordinating ability.
  • Biology : In studies involving coordination complexes and ligand-receptor interactions.
  • Medicine : Potential applications in drug design and delivery systems.
  • Industry : Used as a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which pyridinium teflate exerts its effects depends on the specific context. its weak coordination properties make it suitable for ligand-based interactions with metal ions or other molecules.

Comparison with Similar Compounds

While pyridinium teflate is unique due to its pentafluorooxotellurate(VI) anion, other pyridinium salts exist. Some similar compounds include pyridinium chloride, pyridinium bromide, and pyridinium iodide.

Properties

CAS No.

40904-35-6

Molecular Formula

C5H6F5NOTe

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C5H5N.F5HOTe/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;6H

InChI Key

MGPSFNJAJSYBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.O=[Te-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.